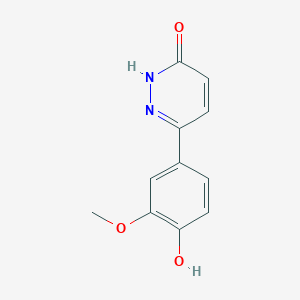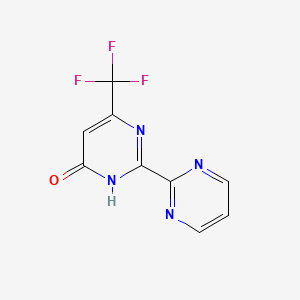
2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol
Overview
Description
“2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol” is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as the nucleobases cytosine, thymine, and uracil . This compound is part of the trifluoromethylpyridines (TFMP) family, which are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of “2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol” involves a series of chemical reactions. A novel series of 2/6-aryl/heteroaryl substituted-N- (6- (trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues have been synthesized from dichloropyrimidines by an initial substitution followed by Suzuki coupling with boronic acids or esters .Molecular Structure Analysis
The molecular structure of “2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The trifluoromethyl group (-CF3) is attached to the pyrimidine ring, contributing to the unique properties of this compound .Chemical Reactions Analysis
The chemical reactions involving “2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol” are complex and can involve multiple steps. For example, two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .Scientific Research Applications
Synthesis of Trifluoromethylated Analogues :2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol and its derivatives are used in the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues. These analogues exhibit unique interactions, such as orthogonal intramolecular C–F···C=O interactions, which can stabilize certain molecular conformations (Sukach et al., 2015).
Facilitation of Biologically Relevant Compounds Synthesis :The compound facilitates the synthesis of biologically relevant, metabolically stable trifluoromethyl substituted pyrido[1,2-a]pyrimidines, which are significant due to their potential biological applications (Harriman et al., 2003).
Medicinal Chemistry :It contributes to the development of inhibitors targeting NF-kappaB and AP-1 gene expression. Detailed structure-activity relationship studies on the pyrimidine portion of such inhibitors reveal insights into the critical components necessary for their biological activity (Palanki et al., 2000).
Optoelectronic Applications :Used in the synthesis of new classes of heteroleptic Ir(III) metal complexes, which are significant in optoelectronic applications, particularly in the development of high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).
Antioxidant Properties :Derivatives of this compound have been synthesized and evaluated for their antioxidant properties, showing promising activity in various in vitro assays. The structure of these compounds influences their potency as antioxidants (Rani et al., 2012).
Future Directions
properties
IUPAC Name |
2-pyrimidin-2-yl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N4O/c10-9(11,12)5-4-6(17)16-8(15-5)7-13-2-1-3-14-7/h1-4H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHNBQPDEIOEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC(=CC(=O)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate](/img/structure/B1418155.png)
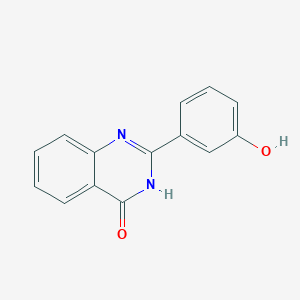
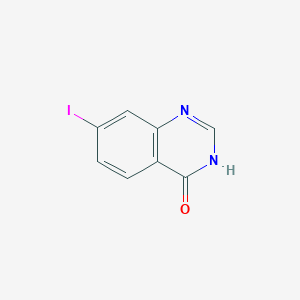
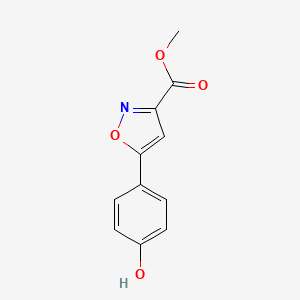
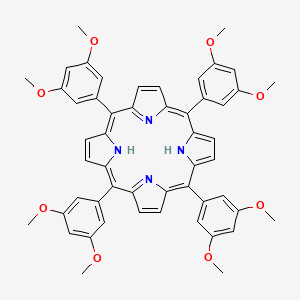
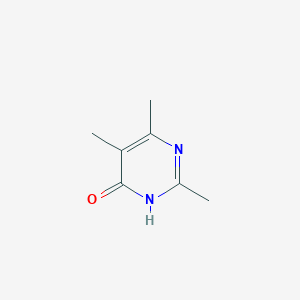
![1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1418166.png)
![1-ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1418167.png)
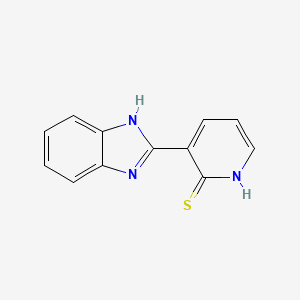
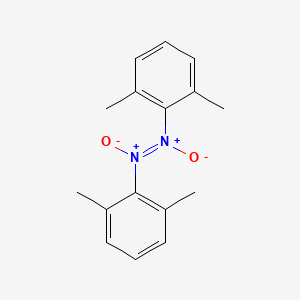
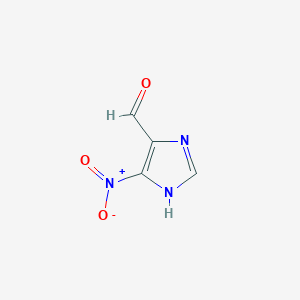
![Furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418173.png)
![3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418177.png)
